(S)-Methyl 2-acetamidopropanoate
Description
Contextualization of Chiral α-Amino Acid Derivatives in Stereoselective Synthesis
Chiral α-amino acid derivatives are a cornerstone of stereoselective synthesis, largely due to their natural abundance, high enantiomeric purity, and the presence of multiple reactive sites. These molecules are integral to the "chiral pool," a collection of readily available, enantiopure compounds from nature that serve as economical starting materials for the synthesis of complex chiral targets nih.govwikipedia.org. The use of chiral pool synthons is a highly efficient strategy as it circumvents the need for often complex and costly asymmetric synthesis or chiral resolution steps.
The versatility of α-amino acid derivatives stems from the orthogonal reactivity of their amino and carboxylic acid functionalities, allowing for selective modifications. Furthermore, the α-carbon, being a stereogenic center, provides a template for the introduction of new stereocenters with a high degree of stereocontrol. This has led to their widespread use in the synthesis of a diverse array of molecules, including unnatural amino acids, peptide mimics, alkaloids, and other biologically active compounds.
Historical and Current Significance of (S)-Methyl 2-acetamidopropanoate as a Chiral Building Block
The significance of this compound as a chiral building block has evolved over several decades. Initially, its utility was recognized in peptide synthesis, where the N-acetyl group served as a simple protecting group for the amine functionality of alanine (B10760859). Early synthetic methods focused on the straightforward esterification and acetylation of L-alanine.
Over time, its role expanded significantly as chemists began to exploit its inherent chirality for the stereocontrolled synthesis of other molecules. The development of methods for the diastereoselective alkylation of the enolate derived from N-acetyl amino acid esters was a pivotal moment, establishing these compounds as reliable chiral synthons.
Today, this compound continues to be a workhorse in organic synthesis. Its current significance lies in its application in the synthesis of non-proteinogenic α-amino acids, which are crucial components of many modern pharmaceuticals. oup.com The ability to introduce diverse substituents at the α-position with high stereocontrol makes it an invaluable tool for creating novel molecular architectures with tailored biological activities. Furthermore, it serves as a precursor for the synthesis of other chiral building blocks, such as chiral amines and alcohols.
Research Trajectories and Academic Relevance of this compound Studies
Current research involving this compound is focused on several key areas. A major trajectory is its use in asymmetric catalysis, both as a substrate to demonstrate the efficacy of new catalytic systems and as a precursor to chiral ligands and catalysts. For instance, research has shown its utility in catalytic asymmetric synthesis of novel amino acids. sigmaaldrich.com
Another significant area of research is the development of more efficient and sustainable methods for the derivatization of this compound. This includes the use of enzymatic and whole-cell biotransformations, which offer mild reaction conditions and high stereoselectivity.
Furthermore, the academic relevance of studying this compound is underscored by its role in fundamental investigations of reaction mechanisms and stereocontrol. The well-defined stereochemistry of this compound allows for detailed studies of how chirality is transferred during chemical transformations, providing valuable insights that can be applied to the design of new stereoselective reactions.
Scope and Organization of Research Inquiry into this compound
The research inquiry into this compound is broad, spanning from fundamental synthetic methodology to applications in medicinal chemistry and materials science. The scope of this inquiry can be organized into several key themes:
Synthetic Methodology: This includes the development of new methods for the synthesis and derivatization of this compound, with a focus on improving efficiency, stereoselectivity, and substrate scope.
Applications in Asymmetric Synthesis: This area focuses on the use of this compound as a chiral building block for the synthesis of a wide range of target molecules, including unnatural amino acids, peptides, and natural products.
Catalysis: This encompasses the use of this compound in the development and evaluation of new asymmetric catalysts and catalytic reactions.
Biocatalysis: This emerging field explores the use of enzymes and microorganisms to perform stereoselective transformations on this compound and its derivatives.
The continued exploration of these research avenues ensures that this compound will remain a vital tool in the advancement of organic chemistry.
Detailed Research Findings
The utility of this compound as a chiral building block is exemplified by its application in various stereoselective reactions. The following tables summarize key data from selected research findings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| Appearance | Liquid |
| CAS Number | 3619-02-1 |
Table 2: Applications in Stereoselective Synthesis
| Reaction Type | Substrate | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Asymmetric Alkylation | N-protected alanine tert-butyl ester | (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid | Maruoka catalyst | - | Enantioenriched |
| Diastereoselective Synthesis | Imines and acetoxyacetyl chloride | cis-β-lactam | Triethylamine | 94 | de >98% |
| N-H Insertion | Vinyldiazoacetates and tert-butyl carbamate | α-alkenyl α-amino acid derivatives | Dirhodium(II) carboxylates and chiral spiro phosphoric acids | 61-99 | 83-98% ee |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-acetamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426222 | |
| Record name | (S)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869082-12-2 | |
| Record name | (S)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S Methyl 2 Acetamidopropanoate and Its Enantiomers
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis represents a powerful strategy for accessing enantiomerically pure compounds, and numerous methods have been successfully applied to the synthesis of (S)-Methyl 2-acetamidopropanoate. These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired (S)-enantiomer with high selectivity.
Enantioselective Hydrogenation of Prochiral Precursors
One of the most efficient and widely employed methods for the synthesis of chiral α-amino acid derivatives is the enantioselective hydrogenation of prochiral enamides. This reaction involves the addition of hydrogen across the double bond of a precursor molecule, such as methyl 2-acetamidoacrylate, in the presence of a chiral transition metal catalyst.
Chiral rhodium and ruthenium complexes are preeminent catalysts for the asymmetric hydrogenation of enamides. nih.gov Rhodium catalysts, in particular, have a long history of success in this area, often exhibiting high catalytic activity and providing excellent enantioselectivity. acs.org Ruthenium catalysts have also emerged as powerful alternatives, with some ruthenium complexes demonstrating exceptional activity and selectivity in the hydrogenation of various olefinic substrates. nih.govacs.org The choice between rhodium and ruthenium often depends on the specific substrate and the desired reaction conditions.
The general catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide involves the coordination of the olefin to the chiral metal complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps yield the saturated product and regenerate the catalyst.
The key to high enantioselectivity in transition metal-catalyzed hydrogenation lies in the design of the chiral ligand coordinated to the metal center. A vast array of chiral phosphine ligands has been developed, each with unique steric and electronic properties that influence the catalytic performance. nih.govresearchgate.net
Bidentate phosphine ligands, such as DuPHOS and DIPAMP, have proven to be highly effective in creating a chiral environment around the metal center, leading to high enantiomeric excesses (ee). The structure of the ligand dictates the geometry of the catalyst-substrate complex, thereby directing the hydrogenation to occur preferentially on one face of the prochiral enamide. Monodentate phosphine ligands have also been successfully employed and can offer advantages in terms of ease of synthesis and modification. researchgate.net The continuous development of novel ligand architectures is a vibrant area of research aimed at further improving the efficiency and selectivity of these catalytic systems.
Table 1: Comparison of Chiral Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
| Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee %) | Reference |
| MeDuPHOS | [Rh(COD)₂]BF₄ | Methanol (B129727) | 1 | 25 | >99 | nih.gov |
| DIPAMP | [Rh(COD)₂]BF₄ | Methanol | 3 | 25 | 96 | acs.org |
| (R)-SDP | Rhodium complex | Not specified | Not specified | Not specified | 88-96 |
This table is interactive. Click on the headers to sort the data.
Asymmetric Phase-Transfer Catalysis in Stereoselective Alkylation
Asymmetric phase-transfer catalysis (PTC) offers a distinct and powerful approach for the enantioselective synthesis of α-amino acids. This methodology typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions, where a chiral phase-transfer catalyst shuttles the enolate from the aqueous phase to the organic phase for reaction with an alkyl halide. organic-chemistry.orgacs.org
The O'Donnell amino acid synthesis is a classic example of this strategy. organic-chemistry.org By employing chiral quaternary ammonium salts derived from Cinchona alkaloids as the phase-transfer catalyst, it is possible to achieve high levels of asymmetric induction in the alkylation step. acs.org The steric environment created by the chiral catalyst directs the approach of the electrophile to the enolate, resulting in the preferential formation of one enantiomer of the product. Subsequent hydrolysis of the Schiff base and the ester group yields the desired α-amino acid.
Organocatalytic Strategies for Enantiopure this compound Formation
The field of asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has witnessed explosive growth and provides a valuable metal-free alternative for the synthesis of chiral compounds. nih.govchiralpedia.commdpi.com For the synthesis of α-amino acid derivatives, organocatalytic approaches such as asymmetric Michael additions to nitroalkenes followed by reduction, or enantioselective Strecker reactions, can be employed.
Chiral primary or secondary amines, thioureas, and phosphoric acids are common classes of organocatalysts that can activate substrates and control the stereochemistry of bond-forming reactions. While direct application to this compound may require a multi-step sequence, the principles of organocatalysis offer a versatile platform for the development of novel and sustainable synthetic routes.
Stereocontrolled Synthesis via Chiral Auxiliaries and Reagents
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.com In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, forming a diastereomeric intermediate. The chiral auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved to afford the desired enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, a glycine-derived substrate could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. researchgate.net The resulting diastereomer can then be subjected to methylation. The steric hindrance imposed by the chiral auxiliary directs the incoming methyl group to a specific face of the molecule, leading to a high diastereomeric excess. Finally, removal of the auxiliary provides the target molecule in high enantiomeric purity. While this method is often highly effective, it is stoichiometric in the chiral source and requires additional steps for the attachment and removal of the auxiliary.
Table 2: Common Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Class | Key Feature |
| Evans Oxazolidinones | Oxazolidinone | Rigid bicyclic system directs alkylation reactions. |
| Oppolzer's Camphorsultam | Sultam | Camphor-derived scaffold provides effective steric shielding. |
| Pseudoephedrine | Amino alcohol | Readily available and forms crystalline derivatives. |
| 8-Phenylmenthol | Terpenoid | Provides a chiral environment for conjugate additions. |
This table is interactive. Click on the headers to sort the data.
Enzymatic and Biocatalytic Synthesis of this compound
Enzymatic and biocatalytic methods offer highly selective and efficient routes to enantiomerically pure compounds like this compound. These approaches leverage the inherent chirality and catalytic power of biological systems to overcome the challenges associated with traditional chemical synthesis.
Enzyme-Mediated Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely employed strategy for separating racemic mixtures. In this process, an enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopurified substrate from the transformed product.
Lipases are versatile enzymes that can catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification or transesterification. In the context of resolving a racemic mixture of methyl 2-acetamidopropanoate, a lipase can be used to selectively hydrolyze the (S)- or (R)-enantiomer, leaving the other enantiomer unreacted and thus enriched. For instance, the kinetic resolution of a similar compound, racemic Naproxen methyl ester, is effectively achieved through enzymatic hydrolysis using lipase from Candida rugosa, yielding the desired (S)-Naproxen. nih.gov This process demonstrates the high enantioselectivity that lipases can achieve. nih.gov
Alternatively, in a transesterification reaction, a racemic alcohol precursor could be resolved. Lipases, such as that from Pseudomonas cepacia, have shown excellent results in the resolution of chiral amines and alcohols, which are precursors to more complex molecules. polimi.it The choice of lipase, solvent, and acyl donor is critical for achieving high enantiomeric excess (e.e.) and conversion. For example, screening various lipases under different conditions is a common practice to find the optimal catalyst for a specific substrate. mdpi.comnih.gov In a typical resolution of a racemic ester, the lipase preferentially acylates one enantiomer, allowing for the separation of the newly formed ester and the remaining unreacted enantiomer. nih.gov
Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Chiral Esters and Alcohols
| Enzyme Source | Substrate | Reaction Type | Key Findings |
|---|---|---|---|
| Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | Achieved >99% e.e. for both the remaining (S)-acetate and the produced (R)-alcohol with a conversion of ~50%. mdpi.com |
| Candida antarctica Lipase B (Novozym 435) | rac-1-(2-furyl)ethanol | Transesterification | Demonstrated high efficiency and conversion (around 47%) in the acylation of the alcohol. nih.gov |
| Pseudomonas cepacia Lipase | Chiral amine precursor to Ivabradine | Transesterification | Resulted in the resolved amine with 99% e.e. using diethyl carbonate as the acyl donor. polimi.it |
| Candida rugosa Lipase | rac-Naproxen methyl ester | Hydrolysis | Effective in producing enantiopure (S)-Naproxen through selective hydrolysis. nih.gov |
This table presents data from resolutions of analogous compounds to illustrate the principles of lipase-catalyzed kinetic resolution.
Amidases and acylases are hydrolase enzymes that act on carbon-nitrogen bonds in linear amides. wikipedia.org They are particularly useful for the enantioselective hydrolysis of N-acyl-DL-amino acids. In a typical application for producing an L-amino acid derivative, an N-acyl-DL-amino acid is subjected to hydrolysis by an L-aminoacylase. The enzyme specifically hydrolyzes the N-acyl group from the L-enantiomer, producing the L-amino acid and leaving the N-acyl-D-amino acid unreacted.
This strategy can be adapted for the synthesis of this compound. A racemic mixture of N-acetylalanine could be resolved using an L-selective acylase. The resulting L-alanine (the (S)-enantiomer) can then be separated from the unreacted N-acetyl-D-alanine and subsequently esterified to yield this compound. Amidases that act directly on amides could similarly be used to resolve a racemic mixture of 2-acetamidopropanamide, selectively hydrolyzing one enantiomer to the corresponding carboxylic acid. These enzymes are known to operate with high enantioselectivity under mild, aqueous conditions. nih.gov
Table 2: Application of Acylases in Enantioselective Hydrolysis
| Enzyme Type | Substrate | Reaction Type | Product | Key Advantage |
|---|---|---|---|---|
| L-Aminoacylase | N-Acetyl-DL-alanine | Enantioselective Hydrolysis | L-Alanine + N-Acetyl-D-alanine | High enantioselectivity for the L-enantiomer, allowing for easy separation. |
| Amidase | rac-2-Acetamidopropanamide | Enantioselective Hydrolysis | (S)-2-Acetamidopropanoic acid + (R)-2-Acetamidopropanamide | Direct resolution of the amide precursor under mild aqueous conditions. |
This table illustrates the general principle of using acylases and amidases for the kinetic resolution of N-acetyl amino acids and their derivatives.
Whole-Cell Biotransformations for Direct Enantioselective Production
Whole-cell biotransformations utilize entire microorganisms as catalysts, harnessing their complex enzymatic machinery to perform specific chemical conversions. nih.govmdpi.com This approach avoids the need for enzyme isolation and purification, often leading to a more cost-effective and stable catalytic system. For the production of this compound, a genetically engineered or naturally occurring microorganism could be employed to convert a simple precursor into the desired chiral product.
For instance, microorganisms can be engineered to express specific enzymes, such as transaminases or reductases, that can perform asymmetric synthesis. A prochiral substrate, such as methyl 2-acetamidoacrylate, could potentially be asymmetrically reduced to this compound using a whole-cell catalyst expressing a suitable enoate reductase. nih.gov The development of whole-cell biosensors can further aid in the high-throughput screening and evolution of enzymes within these cells to enhance catalytic efficiency and enantioselectivity for a target reaction. nih.gov
Chemoenzymatic Cascades for Streamlined Synthesis
Chemoenzymatic cascades combine chemical and enzymatic reaction steps in a single pot or in a sequential, streamlined process, minimizing intermediate workup, purification, and solvent waste. nih.gov This approach leverages the best of both worlds: the selectivity and mild conditions of biocatalysis and the broad reaction scope of chemical synthesis.
A chemoenzymatic cascade for this compound could involve an initial enzymatic resolution of a racemic precursor followed by an in-situ chemical transformation. For example, the enzymatic hydrolysis of racemic methyl 2-acetamidopropanoate could be performed to produce (R)-methyl 2-acetamidopropanoate and (S)-2-acetamidopropanoic acid. After the enzymatic step, a chemical reagent could be added to the same reactor to esterify the (S)-2-acetamidopropanoic acid, yielding the desired product. Such cascades are designed to improve process efficiency and reduce the environmental footprint by decreasing the number of separate unit operations. colab.wsnih.gov
Development of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound using the enzymatic and biocatalytic methods described above aligns well with the principles of green chemistry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edumdpi.com
The advantages of these biocatalytic approaches include:
Use of Catalysts : Enzymes are highly efficient catalysts that can perform reactions many times, making them preferable to stoichiometric reagents which are used in excess and generate more waste. mit.edu
Milder Reaction Conditions : Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure. This reduces the energy consumption associated with heating, cooling, and pressure changes common in traditional chemical processes. mit.edunih.gov
Increased Safety : The use of water or benign solvents and the avoidance of harsh reagents and extreme conditions minimize the potential for chemical accidents. nih.gov
Waste Prevention : The high selectivity (chemo-, regio-, and enantio-) of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. This directly addresses the first principle of green chemistry: waste prevention. mit.edu
Renewable Feedstocks : Enzymes themselves are derived from renewable resources, and they can often operate on substrates derived from biomass. mit.edu
Atom Economy : By designing highly selective transformations and cascade reactions, more of the atoms from the starting materials are incorporated into the final product, thus maximizing atom economy. mdpi.com
By embracing biocatalysis, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly, moving away from classical methods that may rely on hazardous reagents, harsh conditions, and generate significant waste streams. mdpi.commt.com
Solvent-Free and Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. A major goal in green chemistry is to reduce or eliminate the use of such solvents.
Solvent-Free Synthesis: One of the most effective approaches is to conduct reactions under solvent-free conditions. This method avoids the use of any solvent during the reaction or product isolation, presenting a fast and efficient alternative to conventional methods researchgate.net. For the synthesis of this compound, a potential solvent-free approach involves the direct reaction of (S)-alanine methyl ester with an acetylating agent, such as acetic anhydride (B1165640), potentially with microwave irradiation to accelerate the reaction. This not only eliminates solvent waste but can also lead to shorter reaction times and simpler product purification researchgate.net.
Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. These solvents are characterized by low toxicity, biodegradability, high boiling points (reducing air pollution), and derivation from renewable sources. Water is an excellent example of a green solvent for many reactions researchgate.net. Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents like cyclopentyl methyl ether (CPME), which is a green substitute for common ethereal solvents mdpi.com. The selection of an appropriate green solvent is crucial and is often guided by solvent selection guides that rank solvents based on their environmental, health, and safety impacts.
| Solvent Class | Example | Key Green Characteristics |
|---|---|---|
| Water | H₂O | Non-toxic, non-flammable, readily available. |
| Ethers | Cyclopentyl methyl ether (CPME) | Hydrophobic, high boiling point, forms azeotropes with water for easy removal mdpi.com. |
| Esters | Ethyl acetate | Environmentally preferred, derived from bio-ethanol and acetic acid nih.gov. |
| Supercritical Fluids | Supercritical CO₂ (sc-CO₂) | Non-toxic, non-flammable, allows for easy product separation by depressurization nih.gov. |
Atom-Economical and Step-Economical Synthetic Pathways
The efficiency of a chemical synthesis can be measured by its atom economy and step economy, concepts central to green chemistry.
Atom Economy: Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product. The N-acetylation of (S)-alanine methyl ester to form this compound provides a clear example. Using acetic anhydride as the acetylating agent is highly atom-economical, as the only by-product is acetic acid, which has a relatively low molecular weight.
Step Economy: Step-economical synthesis aims to reduce the number of individual chemical transformations required to produce the target molecule . Each step in a synthesis typically requires purification and isolation, leading to product loss and waste generation. Combining multiple transformations into a single "one-pot" reaction or developing shorter synthetic routes are key strategies . For instance, a step-economical approach to this compound could involve a one-step biocatalytic process directly from a renewable feedstock, bypassing the separate synthesis and isolation of intermediates like L-alanine.
| Acetylation Reaction | Reactants | Products | By-products | Theoretical Atom Economy |
|---|---|---|---|---|
| Acetylation with Acetic Anhydride | (S)-Alanine methyl ester + Acetic anhydride | This compound | Acetic acid | 70.4% |
| Acetylation with Acetyl Chloride | (S)-Alanine methyl ester + Acetyl chloride | This compound | Hydrogen chloride | 79.7% |
Note: While the atom economy of acetyl chloride is higher, it is a more hazardous reagent, and the by-product (HCl) is corrosive, highlighting the trade-offs between different green chemistry metrics.
Utilization of Renewable Feedstocks and Catalysts
Shifting from fossil fuel-based feedstocks to renewable resources is a cornerstone of building a sustainable chemical industry.
Renewable Feedstocks: The precursor for this compound is the amino acid L-alanine. L-alanine can be produced sustainably on an industrial scale through the fermentation of renewable carbohydrate feedstocks like sugar or corn starch nih.govkit.edu. This biotechnological route uses microorganisms as whole-cell catalysts, operates under mild conditions, and reduces reliance on petrochemicals. Furthermore, the other components of the molecule, the methyl and acetyl groups, can also be derived from renewable sources. Methanol can be synthesized via the hydrogenation of CO2, a captured greenhouse gas, and acetic acid can be produced through the fermentation of biomass mdpi.com.
Renewable and Advanced Catalysts: Catalysis is a key tool in green chemistry, enabling reactions to proceed with higher selectivity and lower energy consumption.
Biocatalysts: Enzymes and whole microorganisms are highly efficient and selective catalysts that operate in aqueous media at ambient temperatures. The production of L-alanine via fermentation is a prime example of industrial biocatalysis nih.gov.
Heterogeneous Catalysts: These are solid-phase catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste . Research is ongoing to develop robust heterogeneous catalysts for esterification and amidation reactions relevant to the synthesis of this compound. Advanced materials, such as metal-organic frameworks and functionalized nanoparticles, are being explored for this purpose mdpi.com.
Waste Minimization and By-product Valorization Strategies
A holistic green synthesis strategy includes a plan for managing the waste and by-products generated.
Waste Minimization: The primary principle of waste management is prevention mdpi.com. This can be achieved by designing highly selective reactions that minimize the formation of side products. Solvent waste, which often constitutes the largest portion of waste in chemical processes, can be minimized by using solvent-free methods or by implementing efficient solvent recovery and recycling protocols, such as distillation mdpi.comresearchgate.net. For example, the use of azeotropic distillation can be an effective tool for recovering and recycling large volumes of solvents mdpi.com.
By-product Valorization: Instead of treating by-products as waste, valorization seeks to convert them into valuable chemicals. In the synthesis of this compound via acetylation with acetic anhydride, the by-product is acetic acid. This acetic acid can be recovered from the reaction mixture and purified for reuse as a reagent or solvent in other processes. More advanced strategies could involve integrating its recovery into a closed-loop system where it is used to produce other valuable materials. Similarly, biomass from agro-food industries, which might be used to produce the initial feedstocks, can be valorized in numerous applications, from creating biocomposites to extracting valuable biomolecules mdpi.com.
Application of S Methyl 2 Acetamidopropanoate As a Chiral Building Block in Complex Molecule Synthesis
Role in the Asymmetric Synthesis of Biologically Relevant Molecules
The inherent chirality of (S)-Methyl 2-acetamidopropanoate makes it an ideal starting material for asymmetric synthesis, where the control of stereochemistry is paramount. This is particularly crucial in the synthesis of biologically active molecules, as the therapeutic efficacy and physiological response are often dependent on the specific three-dimensional arrangement of atoms.
As a protected derivative of L-alanine, this compound is fundamentally linked to peptide chemistry. In peptide synthesis, building blocks with protected functional groups are essential to control the sequence of amino acid coupling. The N-acetyl group prevents unwanted reactions at the amine terminus, while the methyl ester protects the carboxylic acid. This allows the molecule to be used in stepwise peptide elongation. For instance, the methyl ester can be selectively hydrolyzed to reveal a free carboxylic acid, which can then be coupled with the amino group of another amino acid or peptide fragment. This process is foundational to creating specific peptide sequences, such as the tripeptide N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester. nih.gov
Beyond natural peptides, the compound serves as a precursor for peptidomimetics—molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability and bioavailability. N-acyl amino acid methyl esters (NAMEs), for example, are structural analogs of common bacterial signaling molecules and can be synthesized from precursors like this compound. nih.gov Furthermore, alanine (B10760859) methyl ester derivatives are utilized as building blocks in the synthesis of complex therapeutic agents, including anticancer compounds and modified nucleotides with anti-HIV activity. caymanchem.com
Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds, many of which possess significant physiological activity. The biosynthetic pathways for many alkaloids, such as tropane (B1204802) and nicotine (B1678760) alkaloids, originate from amino acids. nih.gov This natural precedent has inspired chemists to use chiral amino acid derivatives as starting materials for the laboratory synthesis of complex alkaloid frameworks.
While direct synthesis of alkaloids from this compound is not extensively documented, the principles of asymmetric synthesis strongly support its utility. Chiral N-protected amino acid derivatives are commonly employed to introduce stereocenters into the target alkaloid structure. For example, a concise enantioselective synthesis of the protoberberine alkaloid (S)-(-)-xylopinine was achieved using a chiral sulfinimine derived from an amino acid, demonstrating a key strategy for stereocontrol. nih.gov Similarly, the synthesis of a key intermediate for tropane alkaloid biosynthesis was accomplished starting from L-proline, another amino acid, using a strategy involving protection, reduction, and condensation reactions. researchgate.net These examples establish a clear methodological framework where this compound can serve as the chiral source for one of the stereogenic centers in a multi-step alkaloid synthesis.
The chemical functionality of this compound allows it to be a versatile starting point for a variety of chiral heterocycles and other non-proteinogenic amino acid derivatives. Heterocyclic structures are core components of many pharmaceuticals. Chiral morpholinones, for instance, are important pharmacophores that can be synthesized via the condensation of amino alcohols with other reagents. researchgate.net The amino acid backbone of this compound provides a ready-made C-N bond and a stereocenter for the construction of such nitrogen-containing rings.
The compound is also a platform for creating other valuable amino acid derivatives. By modifying the side chain or the protecting groups, a wide range of synthetic amino acids can be accessed. Research has shown the synthesis of various N-acyl alanine methyl esters with different acyl chains, highlighting the modularity of this building block. nih.gov
Table 1: Examples of Biologically Relevant Molecules Synthesized from Amino Acid Precursors
| Target Molecule Class | Precursor Type | Synthetic Strategy | Reference |
|---|---|---|---|
| Peptidomimetics | L-Alanine Methyl Ester | Synthesis of modified nucleotides | caymanchem.com |
| Protoberberine Alkaloids | Amino-acid derived sulfinimine | Asymmetric addition and cyclization | nih.gov |
| Tropane Alkaloids | L-Proline | Protection, reduction, condensation | researchgate.net |
Derivatization and Transformation Chemistry of this compound
The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its functional groups, which can be selectively transformed to build molecular complexity.
The methyl ester and the N-acetyl amide groups are central to the molecule's reactivity profile. Each can be converted into other functional groups, often under orthogonal conditions.
Ester Hydrolysis and Transesterification: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid, N-acetyl-L-alanine. This unmasks the carboxyl group for subsequent amide bond formation (peptide coupling). Alternatively, the ester can undergo transesterification in the presence of a different alcohol and a suitable catalyst to form other esters.
Amidation: The methyl ester can be converted directly to an amide by reacting it with an amine. This reaction, while possible, often requires harsher conditions than coupling a free carboxylic acid with an amine.
O,N-Acyl Migration: In molecules containing both ester and amino groups, an intramolecular rearrangement known as O,N-acyl migration can occur. This process typically proceeds through a five-membered cyclic intermediate and results in the isomerization of an ester to a more thermodynamically stable amide. youtube.com
The proton on the α-carbon (the carbon bearing the stereocenter) is weakly acidic due to the adjacent ester and amide groups. This allows for its removal by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a chiral enolate. This enolate is a powerful nucleophile that can react with various electrophiles, enabling the formation of new carbon-carbon bonds at the stereocenter.
A primary example of this is alpha-alkylation . The chiral enolate can react with an alkyl halide in an SN2 reaction to install a new alkyl group. libretexts.org A critical challenge in this reaction is to prevent racemization (loss of stereochemical integrity) of the chiral center. The reaction conditions, including temperature and the choice of base, are crucial. Using low temperatures (-78 °C) with LDA is a common strategy to maintain stereocontrol. youtube.comyoutube.com Advanced methods, such as using chiral auxiliaries, can provide high diastereoselectivity in such alkylations. nih.gov This methodology allows for the synthesis of α,α-disubstituted amino acid derivatives, which are important components in peptidomimetics and other complex natural products.
Table 2: Key Transformations of this compound
| Transformation | Reagents/Conditions | Product Type | Key Feature |
|---|---|---|---|
| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid | Unmasks carboxyl group for coupling |
| Amide Formation | R₂NH, heat | Secondary/Tertiary Amide | Converts ester to amide |
| Alpha-Alkylation | 1. LDA, -78 °C; 2. R-X | α-Substituted Alanine Derivative | Forms C-C bond at the stereocenter |
Synthesis of Advanced Chiral Ligands and Organocatalysts from this compound Scaffolding
The inherent chirality and functionality of this compound, derived from the natural amino acid L-alanine, make it a valuable and cost-effective starting point for the synthesis of sophisticated chiral ligands and organocatalysts. The alanine backbone provides a rigid stereochemical framework that can be elaborated through chemical modification at the amine, the carboxylic ester, and the alpha-carbon to generate a diverse array of catalytic molecules. These catalysts are instrumental in asymmetric synthesis, where the creation of a specific enantiomer of a chiral product is desired.
A prominent strategy involves the conversion of L-alanine methyl ester into chiral β-dialkylamino alcohol ligands. psu.edu These ligands have proven to be particularly effective in reactions such as the asymmetric addition of diethylzinc (B1219324) to aldehydes. psu.edu The synthetic process typically begins with the N-alkylation of the L-alanine methyl ester, followed by reduction of the ester group to an alcohol. This modular approach allows for systematic variation of substituents on both the nitrogen atom and the newly formed hydroxyl-bearing carbon, enabling the fine-tuning of the ligand's steric and electronic properties to optimize enantioselectivity. psu.edu
For instance, a series of β-dialkylamino alcohol ligands derived from L-alanine methyl ester were synthesized and evaluated in the enantioselective addition of diethylzinc to 4-chlorobenzaldehyde. The ligand's structure was systematically modified to determine the optimal configuration for achieving high enantiomeric excess (e.e.). psu.edu
| Ligand Structure | Substituent (R) | Yield (%) | Enantiomeric Ratio (R:S) | Configuration of Product |
|---|---|---|---|---|
![]() | Methyl (CH₃) | 85 | 70:30 | R |
![]() | Ethyl (C₂H₅) | 91 | 76:24 | R |
![]() | Phenyl (C₆H₅) | 96 | 94:6 | R |
Beyond metal-based catalysis, the L-alanine framework is a cornerstone for creating purely organic catalysts. A notable example is the synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, a well-established organocatalyst. orgsyn.org This procedure starts with L-alanine methyl ester hydrochloride, which first reacts with methylamine (B109427) to form the corresponding N-methyl amide. Subsequent condensation with pivalaldehyde (2,2-dimethylpropanal) yields the chiral imidazolidinone structure. orgsyn.org This catalyst has demonstrated high efficacy in various asymmetric transformations, including photoredox-mediated alpha-alkylation of aldehydes. The synthesis is efficient and avoids intermediate purifications, making it a practical method for producing a powerful organocatalyst from a readily available chiral precursor. orgsyn.org
Methodologies for Incorporating this compound into Polymeric Materials and Supramolecular Structures
The structural features of this compound—a chiral center, a hydrogen bond donor (N-H), and a hydrogen bond acceptor (C=O)—make it an excellent monomer for building ordered, higher-level structures such as polymers and supramolecular assemblies. The N-acetyl group enhances the hydrogen-bonding capability compared to the free amino acid ester, promoting more defined self-assembly.
One of the primary ways to create supramolecular structures is through the self-assembly of amphiphilic derivatives in a solvent. While not N-acetylated, a homologous series of L-alanine alkyl ester hydrochlorides demonstrates this principle effectively. nih.gov These molecules, which possess a hydrophilic amino acid headgroup and a hydrophobic alkyl tail, self-assemble in aqueous solutions. Their ability to form organized structures like micelles is quantified by the critical micelle concentration (CMC), with longer alkyl chains generally leading to lower CMCs. These assemblies can further organize into gel-to-liquid crystalline phases. nih.gov
| Compound | Alkyl Chain Length | CMC (mM) | Phase Transition Temp. (Tt) in H₂O (°C) |
|---|---|---|---|
| L-Alanine undecyl ester hydrochloride | 11 | 9.8 | - |
| L-Alanine lauryl ester hydrochloride | 12 | 4.5 | - |
| L-Alanine myristyl ester hydrochloride | 14 | 0.8 | 32.7 |
| L-Alanine cetyl ester hydrochloride | 16 | 0.2 | 45.5 |
| L-Alanine stearyl ester hydrochloride | 18 | 0.1 | 55.2 |
The incorporation of this compound into polymeric materials can be achieved through several routes. The molecule itself can be considered a monomer unit. Simple oligomers, such as N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester, represent the initial steps of polymerization, forming short, well-defined peptide chains. nih.gov
A more advanced methodology involves using the amino acid derivative as a pendant group on a polymer backbone or as a building block for more complex architectures like dendrimers. For example, derivatives of amino acids are often used to create hyper-branched polymers. nih.gov The this compound unit can be attached to a multifunctional core molecule. By repeating the coupling and deprotection steps, successive generations of the monomer can be added, leading to a structurally defined, chiral dendrimer. The ester functionality provides a handle for further modification or for linking to a polymer backbone, while the acetylated amine group contributes to the polymer's secondary structure through hydrogen bonding.
Mechanistic Investigations and Stereochemical Control in Reactions Involving S Methyl 2 Acetamidopropanoate
Elucidation of Reaction Mechanisms in Asymmetric Syntheses
The stereospecificity of reactions involving (S)-Methyl 2-acetamidopropanoate is intricately linked to the underlying reaction mechanisms. The chiral center at the α-carbon, along with the acetamido and methyl ester functionalities, plays a critical role in directing the stereochemical course of a reaction. Both enzymatic and non-enzymatic methods have been employed to leverage the chirality of this and related molecules.
For instance, the kinetic resolution of racemic N-acyl-DL-amino acids is a well-established method for producing enantiopure amino acids. Enzymes such as aminoacylases exhibit high stereoselectivity, preferentially hydrolyzing the N-acyl-L-amino acid from a racemic mixture. This enzymatic selectivity is a direct consequence of the specific interactions between the chiral substrate and the active site of the enzyme. In a similar vein, esterases from microorganisms like Bacillus cereus have been shown to selectively hydrolyze the methyl ester of the D-enantiomer of N-acetyl-DL-alanine, providing a route for the industrial production of D-alanine. These enzymatic resolutions highlight the profound impact of the chiral center in this compound and its derivatives on reaction pathways.
Stereoelectronic Effects Governing Enantioselectivity
Stereoelectronic effects, which pertain to the influence of orbital overlap and electronic distribution on the stereochemical course of a reaction, are paramount in understanding the enantioselectivity observed in reactions of chiral molecules like this compound. While detailed computational studies specifically on the transition states of reactions involving this exact ester are not extensively documented, insights can be gleaned from theoretical studies on analogous systems, such as N-acetyl-L-alanine N'-methylamide.
Computational studies on related peptide analogs have shown that N-methylation can significantly reduce the number of observable backbone conformers. researchgate.net This restriction of conformational freedom can have a profound impact on the transition state geometries and, consequently, on the stereochemical outcome of a reaction. The interplay of lone pair orientations and the alignment of sigma and pi orbitals in the transition state can lead to significant energy differences between diastereomeric transition states, thus dictating the enantioselectivity. For example, a stereoelectronic effect that stabilizes a transition state by several kcal/mol can be the determining factor for the observed product distribution. science.gov
Role of Non-Covalent Interactions in Transition State Stabilization
Non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a crucial role in stabilizing transition states and are often the origin of stereoselectivity in asymmetric catalysis. In reactions involving this compound, the acetamido group, with its N-H proton and carbonyl oxygen, is a prime site for hydrogen bonding.
NMR studies on N-acetyl-L-alanine methyl ester in trifluoroacetic acid solution have suggested the formation of strong hydrogen bonds between the solvent and both the acetyl and alanyl carbonyl groups. aip.org Such interactions can pre-organize the substrate in a specific conformation, influencing its reactivity and the stereochemical course of a subsequent reaction. DFT studies on related dehydropeptide models have further shown that hydrogen bonding between the peptide and a water molecule is stronger in bent conformations compared to extended ones, and that the polarity of the N-H group influences the strength of this interaction. tandfonline.com These findings underscore the importance of considering the specific non-covalent interactions between the substrate, reagents, and solvent molecules when analyzing the transition states of reactions involving this compound.
Kinetic and Thermodynamic Aspects of Reactions Utilizing this compound
The kinetic and thermodynamic parameters of a reaction provide quantitative insights into its rate, feasibility, and the distribution of products at equilibrium. For reactions involving this compound, these aspects are critical for optimizing reaction conditions and understanding the factors that control selectivity.
Determination of Rate Constants and Activation Energies
One such study investigated the dissociation kinetics of the proton-bound dimer of n-acetyl-L-alanine methyl ester using blackbody infrared radiative dissociation (BIRD). science.govscience.govacs.org This work determined a threshold dissociation energy for the dimer, which provides insight into the energetics of intermolecular interactions involving the ester.
Another study focused on the oxidative damage of N-acetyl-L-alanine methyl ester by the nitrate (B79036) radical (NO₃•) in acetonitrile. The kinetics of this reaction were followed using laser flash photolysis, providing rate constants for this specific transformation. acs.org
| Reaction | Method | Parameter | Value | Reference |
| Dissociation of proton-bound dimer of n-acetyl-L-alanine methyl ester | BIRD | Threshold Dissociation Energy (E₀) | 1.18 ± 0.06 eV | science.govscience.gov |
| Reaction with Nitrate Radical (NO₃•) | Laser Flash Photolysis | Rate Constant (k) | Data not explicitly provided in abstract | acs.org |
This table presents available kinetic data for reactions involving N-acetyl-L-alanine methyl ester. The specific rate constant for the reaction with the nitrate radical is not detailed in the provided search results but was determined in the cited study.
Equilibrium Studies and Product Distribution Analysis
Equilibrium studies are essential for understanding the thermodynamic favorability of a reaction and predicting the product distribution under given conditions. The hydrolysis of the ester group in this compound to yield N-acetyl-L-alanine is a reversible reaction. In a study on the enzymatic synthesis of N-acetyl-L-alanine, a kinetic model was used to perform calculations for equilibrium conversion, taking into account parameters for both the synthesis and hydrolysis reactions. canada.ca The position of the equilibrium is influenced by factors such as pH, temperature, and the concentrations of reactants and products.
Substrate-Catalyst and Substrate-Enzyme Interaction Studies
The stereochemical control in reactions involving this compound and its racemic form, N-acetyl-DL-alanine methyl ester, is significantly influenced by the interactions between the substrate and the catalyst, particularly with enzymes. These interactions govern the enantioselectivity of reactions, leading to the preferential transformation of one enantiomer over the other. Detailed mechanistic and kinetic studies have provided insights into how these interactions achieve stereochemical control.
A notable example of such control is the kinetic resolution of N-acetyl-DL-alanine methyl ester through enzymatic hydrolysis. Research has demonstrated the successful use of a recombinant esterase from Bacillus cereus, expressed in Escherichia coli cells, for this purpose. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This selectivity is a direct result of the specific binding interactions between the substrate and the enzyme's active site.
The efficiency of this enzymatic resolution is highly dependent on reaction conditions, which directly affect the substrate-enzyme interaction. Studies have optimized these conditions to maximize the enantiomeric excess of both the product (N-acetyl-D-alanine) and the remaining substrate (this compound). The optimal conditions were found to be a pH of 7.0, a temperature of 40°C, and a substrate concentration of 700 mM. nih.gov Under these conditions, the biocatalytic resolution achieved an enantiomeric excess of the product (e.e.p) of 99.50% and an enantiomeric excess of the substrate (e.e.s) of 99.99%. nih.gov
The high degree of stereoselectivity observed is attributed to the precise fit of the D-enantiomer of the substrate into the active site of the B. cereus esterase. This optimal fit facilitates the catalytic hydrolysis of the ester bond for the D-enantiomer, while the L-enantiomer, this compound, binds less effectively, resulting in a significantly slower rate of hydrolysis. The stability and reusability of the immobilized enzyme system further underscore the practical applicability of these specific substrate-enzyme interactions for producing enantiomerically pure compounds. The immobilized cells retained 86.04% of their initial activity even after 15 reaction cycles. nih.gov
The broader context of enzyme-catalyzed reactions with similar substrates further illuminates the principles of stereochemical control. For instance, the hydrolysis of N-acetylated peptide methyl esters by chymotrypsin (B1334515) A alpha shows that the efficiency of the enzyme is influenced by the length of the aminoacyl chain, indicating the importance of substrate structure in binding to the enzyme's subsites. nih.gov Similarly, studies on elastase reveal that N-acetylated tripeptides of alanine (B10760859) are highly specific substrates, being hydrolyzed much more rapidly than by trypsin or α-chymotrypsin, which highlights the role of the peptide backbone in substrate recognition. sci-hub.stnih.gov
Lipases are another class of enzymes extensively studied for the kinetic resolution of various esters, including derivatives of amino acids. mdpi.comias.ac.innih.govunits.itnih.gov The enantioselectivity of lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, is often dictated by the nature of the acyl group and the alcohol moiety of the ester, as well as the reaction medium. semanticscholar.orgresearchgate.netresearchgate.net These enzymes can exhibit opposite enantiopreferences, which can be exploited for the synthesis of both enantiomers of a chiral compound. units.it
The interaction between the substrate and the enzyme's active site is a dynamic process. Molecular modeling studies on enzymes like β-lactamases have suggested that specific residues within the active site, such as conserved asparagine and lysine (B10760008) residues, can interact with functionalities on the substrate, like a hydroxyl group, to enhance productive binding and catalysis. nih.gov This demonstrates that even subtle changes in substrate structure can significantly impact the interaction with the enzyme and, consequently, the stereochemical outcome of the reaction.
The following table summarizes the key findings from the enzymatic resolution of N-acetyl-DL-alanine methyl ester:
| Parameter | Optimal Value/Result |
| Enzyme Source | Recombinant esterase from Bacillus cereus WZZ001 |
| Host Organism | Immobilized Escherichia coli BL21 (DE3) cells |
| Substrate | N-acetyl-DL-alanine methyl ester |
| Optimal pH | 7.0 |
| Optimal Temperature | 40°C |
| Optimal Substrate Conc. | 700 mM |
| Enantiomeric Excess (product) | 99.50% |
| Enantiomeric Excess (substrate) | 99.99% |
| Enzyme Reusability | Retained 86.04% activity after 15 cycles |
Computational Chemistry and Theoretical Studies of S Methyl 2 Acetamidopropanoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of (S)-Methyl 2-acetamidopropanoate at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.
Density Functional Theory (DFT) has become a widely used method for studying the conformational preferences of peptide-like molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT studies focus on the relative energies of different conformers that arise from rotation around the backbone dihedral angles (φ, ψ). These calculations have shown that the conformational landscape is governed by a delicate interplay of intramolecular hydrogen bonding, steric hindrance, and hyperconjugation. researchgate.net
Different functionals and basis sets, such as B3LYP/6-31+G**, are employed to map the potential energy surface. researchgate.net Studies on related N-acetylated amino acid derivatives indicate that specific conformations are stabilized by weak intramolecular hydrogen bonds, for instance, between the N-H group and the ester oxygen, forming pseudo-rings (C5 and C7). The relative energies of these conformers are crucial for understanding the dominant shapes the molecule adopts in the gas phase.
Table 1: Representative Relative Energies of N-acetyl-L-alanine Analogue Conformers (Gas Phase) Note: Data is illustrative, based on typical findings for N-acetyl-alanine amides, as specific data for the methyl ester is sparse in the literature. Values are relative to the most stable conformer.
| Conformer | Typical Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| C7eq | (-80°, 80°) | 0.0 | Intramolecular N-H···O=C H-bond |
| C5 | (-150°, 150°) | 1.0 - 2.0 | Intramolecular N-H···O=C H-bond |
| β2 | (-140°, 20°) | 2.5 - 3.5 | Extended structure |
| α' | (60°, 60°) | > 4.0 | Helical-like turn |
While DFT is a powerful tool, high-accuracy energetic predictions often necessitate the use of more computationally intensive ab initio methods. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though more demanding, can provide benchmark-quality energies. Ab initio SCF calculations have been performed on closely related dipeptide models like N-acetyl-N'-methylalaninamide to establish reliable energetic ordering of conformers. acs.org These high-level calculations serve to validate the results obtained from more economical DFT methods and are crucial for constructing accurate force fields used in molecular dynamics simulations. For a molecule like this compound, such methods would be applied to the lowest energy conformers identified by DFT to refine their relative energy differences. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves a systematic exploration of the molecule's potential energy surface (PES) to identify all stable low-energy structures (minima) and the transition states that connect them. For this compound, the PES is typically mapped by systematically varying the key backbone dihedral angles, φ (C'-N-Cα-C') and ψ (N-Cα-C'-O), and calculating the energy at each point.
The resulting Ramachandran-like plot reveals several low-energy basins corresponding to stable conformers. nih.gov The exploration of the PES for the alkaline hydrolysis of methyl acetate, a related ester, demonstrates how computational methods can identify lowest energy conformers and transition states on a reaction surface. furman.edu This type of analysis shows that the conformational profile is a result of the balance between intramolecular forces. researchgate.net For N-acetylated alanine (B10760859) derivatives, the PES is characterized by distinct energy wells corresponding to conformations like the C7 equatorial, C5, and polyproline II-like structures. researchgate.netresearchgate.net
Modeling of Reaction Pathways and Transition States for Stereoselective Processes
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including those that are stereoselective. For this compound, this could involve modeling its synthesis, for example, via the esterification of N-acetyl-L-alanine. researchgate.net Theoretical calculations can map the entire reaction coordinate, identifying the structure and energy of the transition state.
By comparing the activation energies for pathways leading to different stereoisomers, chemists can predict and understand the stereochemical outcome of a reaction. For instance, in a reaction involving a chiral catalyst, DFT calculations can model the non-covalent interactions between the substrate (this compound precursor) and the catalyst in the transition state, explaining the origin of enantioselectivity. Studies on imine formation, for example, use computational methods to determine the free energy barriers of different reaction steps, which is analogous to how the synthesis of this compound could be studied. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be compared directly with experimental data to confirm molecular structures.
Quantum chemical methods, particularly DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). nih.gov The process involves first optimizing the geometry of the most stable conformers and then performing the spectroscopic calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR. nih.gov The calculated shifts for each conformer are then averaged based on their predicted Boltzmann population at a given temperature to yield a final predicted spectrum. comporgchem.com These predicted spectra can be compared to experimental values to confirm the structural assignment. Discrepancies between computed and experimental values can often be resolved by considering solvent effects or different protonation states. nih.gov
Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for an N-acyl Alanine Methyl Ester Analogue Note: This table is a representative example of the methodology. Experimental data from various sources, calculated values are hypothetical based on typical DFT accuracy.
| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) (in CDCl₃) |
| Carbonyl (Acetamido) | 172.5 | 170.3 |
| Carbonyl (Ester) | 175.0 | 173.7 |
| Cα | 50.1 | 47.6 |
| Methoxy (B1213986) (Ester) | 53.5 | 52.4 |
| Methyl (Acetamido) | 22.8 | 23.1 |
| Methyl (Alanine) | 18.5 | 17.7 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between a solute and solvent molecules over time. MD simulations model the atoms as classical particles moving under the influence of a force field.
For this compound, MD simulations can reveal how the presence of a solvent like water or chloroform (B151607) alters its conformational preferences. researchgate.net Solvents can stabilize or destabilize certain conformers by forming intermolecular hydrogen bonds that compete with the intramolecular ones. researchgate.net For example, a polar protic solvent like water is expected to disrupt the internal hydrogen bonds that stabilize the C7 and C5 conformers, leading to a higher population of more extended structures. researchgate.netnih.gov MD simulations also provide insight into the flexibility of the molecule, the timescale of conformational changes, and the detailed structure of the solvent shell surrounding the molecule. nih.gov
Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment of S Methyl 2 Acetamidopropanoate
Chromatographic Methods for Enantiomeric Excess and Purity Determination
Chromatographic techniques are indispensable for separating the enantiomers of (S)-Methyl 2-acetamidopropanoate and quantifying its enantiomeric excess (e.e.). The choice of method often depends on the sample matrix, required sensitivity, and throughput.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation of chiral compounds. nih.gov The development of a robust chiral HPLC method for this compound involves the careful selection of a chiral stationary phase (CSP), mobile phase, and detection parameters.
Method Development: The selection of the appropriate CSP is the most critical step. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds. For amino acid derivatives like this compound, crown ether-based CSPs can also provide excellent enantioselectivity. researchgate.net Method development typically starts with a screening of different CSPs under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.comwindows.net
A common starting point for method development is to use a mobile phase consisting of a non-polar solvent like n-hexane or n-heptane mixed with an alcohol such as isopropanol (B130326) or ethanol (B145695) in normal-phase mode. researchgate.net The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can be introduced to the mobile phase to improve peak shape and resolution by interacting with the analyte and the stationary phase. nih.gov
Validation: Once a suitable method is developed, it must be validated to ensure its reliability and accuracy. Validation parameters typically include:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the detector response over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A well-validated chiral HPLC method is essential for the quality control of this compound, ensuring its enantiomeric purity meets the required specifications.
Table 1: Illustrative Chiral HPLC Method Parameters for Amino Acid Derivatives
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) or CROWNPAK CR(+) (crown ether) nih.govresearchgate.net |
| Mobile Phase | n-Hexane/Isopropanol/TFA (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Chiral Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
For volatile compounds or those that can be derivatized to become volatile, chiral Gas Chromatography (GC) is an excellent technique for enantiomeric separation. gcms.cz this compound itself has limited volatility, but it can be derivatized to increase its volatility for GC analysis.
Derivatization: A common derivatization strategy for amino acid derivatives involves a two-step process. sigmaaldrich.com First, the carboxyl group is esterified, which is already present in the methyl ester form of the target compound. The second step involves acylating the amide nitrogen. However, to avoid altering the existing N-acetyl group, derivatization might focus on other reactive sites if present, or more commonly, the compound is analyzed after ensuring its volatility is sufficient for GC. For related amino acids, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate is common. sigmaaldrich.comnih.gov
Chiral GC-MS Analysis: Once derivatized, the sample is injected into a GC equipped with a chiral capillary column. Cyclodextrin-based chiral stationary phases are frequently used for the separation of amino acid enantiomers. sigmaaldrich.com The separated enantiomers are then detected by a Mass Spectrometer (MS). The MS provides not only quantification but also structural information, enhancing the confidence in peak identification. Isotope dilution analysis using a labeled internal standard can be employed for accurate quantification. nih.gov
Table 2: Example Chiral GC-MS Conditions for Derivatized Amino Acids
| Parameter | Condition |
| Column | Chirasil-L-Val or β-cyclodextrin based chiral column nih.gov |
| Carrier Gas | Helium |
| Temperature Program | Optimized gradient (e.g., 60 °C hold for 2 min, then ramp to 200 °C at 5 °C/min) |
| Injection Mode | Splitless |
| MS Detector | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations, offering several advantages. selvita.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency. chromatographyonline.comtandfonline.com
Advantages of SFC:
Speed: The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times. selvita.comchromatographyonline.com
Efficiency: High diffusivity leads to improved mass transfer, resulting in sharper peaks and better resolution. tandfonline.com
Green Chemistry: The use of supercritical CO2, a non-toxic and readily available solvent, makes SFC a more environmentally friendly technique compared to normal-phase HPLC that often uses hazardous solvents. selvita.com
Methodology: Similar to HPLC, SFC method development for this compound involves screening various chiral stationary phases. Polysaccharide-based CSPs are widely successful in SFC. researchgate.net A co-solvent, typically an alcohol like methanol (B129727) or ethanol, is added to the supercritical CO2 to modify the mobile phase polarity and improve analyte solubility and interaction with the stationary phase. The separation can be optimized by adjusting the co-solvent percentage, back pressure, and temperature.
SFC is particularly well-suited for high-throughput screening and purification of chiral compounds in drug discovery and development. researchgate.net
Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are crucial for confirming the chemical structure and determining the absolute configuration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. emory.edu For chiral molecules, specific NMR techniques can be used to determine the absolute configuration and study the conformational preferences.
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the protons and carbons in the molecule. However, for a detailed structural and stereochemical analysis, two-dimensional (2D) NMR experiments are indispensable. libretexts.orghuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings (typically through 2-3 bonds). libretexts.org For this compound, COSY would show correlations between the methine proton (Hα) and the methyl protons of the alanine (B10760859) backbone, as well as between the NH proton and the Hα proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. nih.govnih.gov By analyzing the NOE cross-peaks, it's possible to determine the relative orientation of different parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons directly attached to carbons. libretexts.orgnih.gov It provides a clear map of which protons are bonded to which carbons, aiding in the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). huji.ac.il HMBC is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, it would show correlations from the methyl protons of the ester group to the carbonyl carbon of the ester.
To determine the absolute configuration using NMR, chiral derivatizing agents (CDAs) are often employed. nih.govhebmu.edu.cn The reaction of this compound with a chiral derivatizing agent produces diastereomers, which will have distinct NMR spectra. By analyzing the differences in chemical shifts of the diastereomers, the absolute configuration of the original molecule can be determined.
Table 3: Expected NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, indicative) | ¹³C Chemical Shift (ppm, indicative) | Key 2D NMR Correlations |
| CH₃ (Acetamido) | ~2.0 | ~23 | HMBC to C=O (Amide) |
| CH (Alanine) | ~4.5 | ~50 | COSY with NH and CH₃ (Alanine); HSQC to Cα; HMBC to C=O (Amide) and C=O (Ester) |
| CH₃ (Alanine) | ~1.4 | ~18 | COSY with CH (Alanine); HSQC to Cβ |
| OCH₃ (Ester) | ~3.7 | ~52 | HMBC to C=O (Ester) |
| C=O (Amide) | - | ~170 | HMBC from NH and CH₃ (Acetamido) |
| C=O (Ester) | - | ~173 | HMBC from OCH₃ and CH (Alanine) |
| NH | ~6.5 | - | COSY with CH (Alanine) |
These advanced analytical techniques, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural integrity and enantiomeric purity for its intended applications.
Chiral Derivatizing Agents in NMR for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers in a chiral environment. To determine the enantiomeric excess (ee) of this compound, a chiral derivatizing agent (CDA) can be employed. wikipedia.org A CDA is a chiral auxiliary that reacts with both enantiomers in a mixture to form a new pair of diastereomers. wikipedia.org These newly formed diastereomers have distinct physical properties and, therefore, different NMR spectra.
The process involves reacting the analyte, which contains the amine group of the deprotected amino acid ester, with an enantiomerically pure CDA. A commonly used class of CDAs includes Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its acid chloride. wikipedia.org The reaction converts the (S)- and (R)-enantiomers of the analyte into diastereomeric amides.
The resulting diastereomers will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio of the (S)- to (R)-enantiomer in the original sample can be accurately quantified, thus providing the enantiomeric excess. The choice of the CDA is crucial and should result in baseline-separated signals for reliable quantification.
Table 1: Example of Chiral Derivatizing Agents for NMR Analysis
| Chiral Derivatizing Agent (CDA) | Reacts With | Resulting Product | NMR Nucleus for Analysis |
| (R)-Mosher's acid chloride | Amine group | Diastereomeric amides | ¹H, ¹⁹F |
| (S)-α-Methylbenzylamine | Carboxylic acid group | Diastereomeric amides | ¹H |
| Pirkle's alcohol | Isocyanate derivatives | Diastereomeric urethanes | ¹H |
This table is illustrative; the amino group of the parent amino acid of this compound would be the reactive site for agents like Mosher's acid chloride.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Patterns
Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the molecular formula of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (145.16 g/mol ).
The molecular ion of this compound is expected to undergo characteristic fragmentation, providing structural information. The fragmentation pattern is predictable based on the functional groups present (ester and amide).
Expected Fragmentation Pattern:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 114.
Loss of the methyl ester group (-COOCH₃): This cleavage would lead to a fragment at m/z 86.
Cleavage of the C-C bond adjacent to the nitrogen: This can result in various fragment ions.
McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 145 | [CH₃CONHCH(CH₃)COOCH₃]⁺ | C₆H₁₁NO₃ |
| 114 | [CH₃CONHCH(CH₃)CO]⁺ | C₅H₈NO₂ |
| 86 | [CH₃CONHCH(CH₃)]⁺ | C₄H₈NO |
| 59 | [COOCH₃]⁺ | C₂H₃O₂ |
| 43 | [CH₃CO]⁺ | C₂H₃O |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Confirmation
Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful spectroscopic techniques for confirming the chirality of a molecule like this compound. libretexts.orgfiveable.me These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org An achiral molecule will not exhibit a CD signal. For this compound, the chromophores, such as the amide and ester carbonyl groups, will give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effect (the characteristic change in CD signal around an absorption band) can be empirically correlated with the absolute configuration of related compounds. ubc.ca
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with respect to the wavelength of plane-polarized light. ubc.camgcub.ac.in A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are wavelength-dependent. The ORD curve of this compound would show a specific rotational behavior that is a mirror image of its (R)-enantiomer, thus confirming its chiral nature.
X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives
While spectroscopic methods like CD and ORD can provide strong evidence for the absolute configuration, X-ray crystallography is the definitive method for its determination. This technique requires a single, high-quality crystal of the compound or a suitable crystalline derivative.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. By using anomalous dispersion effects, the absolute configuration, i.e., the distinction between the (S) and (R) enantiomers, can be unambiguously determined. mdpi.com If this compound itself is not readily crystallizable, a crystalline derivative can be synthesized for the analysis.
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the comprehensive analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. nih.gov A chiral HPLC column can be used to separate the (S) and (R) enantiomers. The eluting peaks can then be introduced directly into the mass spectrometer, which provides the molecular weight and fragmentation data for each enantiomer, confirming their identity. This technique is also highly effective for identifying and quantifying impurities.
Gas Chromatography-Infrared Spectroscopy (GC-IR): For volatile derivatives of this compound, GC-IR can be employed. Gas chromatography separates the components of a mixture, and as each component elutes, it passes through an infrared spectrometer. The resulting IR spectrum provides information about the functional groups present, offering another layer of structural confirmation.
Future Directions and Emerging Research Avenues for S Methyl 2 Acetamidopropanoate
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The quest for highly efficient and enantioselective methods for synthesizing chiral compounds remains a cornerstone of modern chemistry. chiralpedia.com For (S)-Methyl 2-acetamidopropanoate, research is increasingly focused on developing novel catalytic systems that can deliver high yields and exceptional enantiomeric excess.
Current research highlights the use of various catalysts, including enzymes and metal complexes, to achieve stereoselective synthesis. chiralpedia.comevitachem.com For instance, lipase-mediated kinetic resolution has been employed to produce the (S)-enantiomer with high enantiomeric excess. evitachem.com Future explorations will likely delve into the design and application of new chiral ligands for transition metal catalysts, aiming to improve reaction rates and selectivity even further. chiralpedia.commdpi.com The development of catalysts based on more abundant and less toxic metals is also a growing area of interest, aligning with the principles of green chemistry. mt.com
Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Advantages | Challenges |
|---|---|---|
| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions | Substrate specificity, stability |
| Metal Complexes | High activity, broad substrate scope | Cost of precious metals, potential toxicity |
| Organocatalysts | Metal-free, stable, diverse | Lower activity compared to metal catalysts |
Integration with Flow Chemistry and Continuous Manufacturing Technologies for Scalable Production
The shift from traditional batch processing to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries. cinc.dersc.org Flow chemistry, a key enabling technology for continuous manufacturing, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.uknih.gov
The application of flow chemistry to the synthesis of chiral compounds like this compound is a promising research direction. rsc.org Continuous flow reactors can facilitate precise control over reaction parameters, leading to higher yields and purities. amt.uk Research in this area will likely focus on optimizing reactor design, integrating in-line purification techniques, and developing robust, long-term stable catalytic systems suitable for continuous operation. cinc.deacs.orgrsc.org The successful implementation of continuous flow processes could significantly reduce the production cost and environmental footprint of this compound.
Expansion of Applications into New Areas of Materials Science and Supramolecular Chemistry
While this compound is a valuable intermediate in pharmaceuticals, its potential applications extend into the realms of materials science and supramolecular chemistry. evitachem.commdpi.comrsc.org The chiral nature and functional groups of this molecule make it an interesting candidate for the construction of ordered molecular assemblies.
Future research could explore the use of this compound derivatives in the formation of chiral liquid crystals, gels, and polymers. rsc.org In supramolecular chemistry, its ability to form specific non-covalent interactions could be harnessed to create complex host-guest systems or self-assembled monolayers with unique properties. mdpi.com These explorations could lead to the development of novel materials with applications in areas such as chiral separations, sensing, and asymmetric catalysis.
Advanced Mechanistic Insights through In Situ Spectroscopy and Real-time Monitoring
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic processes. mt.com The use of advanced analytical techniques, such as in situ spectroscopy and real-time monitoring, is becoming increasingly important for elucidating the intricate details of catalytic cycles and reaction pathways.
For the synthesis of this compound, in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the formation of intermediates and the kinetics of the reaction. mt.com This data can help researchers to identify rate-limiting steps, catalyst deactivation pathways, and the role of different reaction components in determining the enantioselectivity. mt.com Such insights are invaluable for optimizing reaction conditions and developing next-generation catalysts.
Development of Bio-inspired and Biomimetic Approaches to Synthesis and Transformation
Nature provides a vast source of inspiration for the development of new chemical transformations. nih.gov Bio-inspired and biomimetic approaches seek to mimic the efficiency and selectivity of enzymatic processes using synthetic catalysts.
In the context of this compound, researchers may draw inspiration from enzymes that catalyze the formation of amide bonds or perform asymmetric transformations. nih.gov This could involve designing synthetic catalysts that feature key structural motifs found in the active sites of these enzymes. The development of such biomimetic catalysts could lead to highly selective and environmentally friendly methods for the synthesis and modification of this compound.
Machine Learning and Artificial Intelligence Applications in Reaction Design and Prediction for this compound Synthesis
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | methyl N-acetyl-L-alaninate |
| Benzaldehyde | |
| Nitromethane | |
| (S)-baclofen | |
| Phenibut | |
| (R)-rolipram | |
| (S)-rolipram | |
| Imatinib | |
| Celecoxib | |
| Mavacoxib | |
| Cinnarizine | |
| Buclizine | |
| Meclizine | |
| Cyclizine | |
| N-methylpiperazine | |
| Diphenylmethylchloride | |
| Phenylacetylene |
Q & A
Q. What are the standard synthetic routes for (S)-Methyl 2-acetamidopropanoate, and how is enantiomeric purity ensured?
Answer: The synthesis typically involves acylation of L-alanine methyl ester with acetic anhydride under basic conditions (e.g., sodium bicarbonate), followed by purification via recrystallization or column chromatography. Enantiomeric purity is confirmed using chiral high-performance liquid chromatography (HPLC) or polarimetry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to validate structural integrity . For example, highlights analogous methods for the R-isomer, emphasizing chiral resolution techniques applicable to the S-form .
Table 1: Key Steps in Synthesis
| Step | Process | Critical Parameters |
|---|---|---|
| 1 | Acylation | Temperature (0–5°C), pH control |
| 2 | Esterification | Solvent (dry methanol), reflux conditions |
| 3 | Purification | Chiral HPLC, silica gel chromatography |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Answer:
- ¹H NMR : Identify the methyl ester singlet (~3.6 ppm), acetamido NH proton (~6.5 ppm, broad), and α-proton resonance (~4.3 ppm, split due to stereochemistry).
- ¹³C NMR : Confirm carbonyl groups (acetamido C=O at ~170 ppm, ester C=O at ~170–175 ppm).
- MS : Molecular ion peak (m/z 145.16) and fragmentation patterns (e.g., loss of CH₃OH or acetyl group). and validate these methods for related acetamidopropanoate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer: Contradictions often arise from structural modifications (e.g., substituents on the phenyl ring) or assay conditions. Strategies include:
- Comparative structural analysis : Use X-ray crystallography or computational docking to assess binding modes.
- Standardized assays : Replicate studies under controlled conditions (pH, temperature, enzyme concentration). notes that dimethylamino group substitutions significantly alter binding affinity in neuropharmacological targets . further links trifluoromethyl groups to enhanced herbicidal activity, suggesting substituent-dependent effects .
Table 2: Impact of Substituents on Bioactivity
| Derivative | Substituent | Observed Activity | Reference |
|---|---|---|---|
| A | Dimethylamino | Neurotransmitter modulation | |
| B | Trifluoromethyl | Herbicidal enzyme inhibition | |
| C | Chlorophenyl | Antioxidant activity |
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions. underscores solvent and temperature optimization for similar esters , while highlights chromatographic purification to improve yield .
Q. What are the mechanistic implications of the stereochemistry of this compound in enzymatic interactions?
Answer: The S-configuration enables selective binding to chiral active sites in enzymes (e.g., proteases or oxidoreductases). Molecular dynamics simulations reveal that the α-proton’s spatial orientation influences hydrogen bonding with catalytic residues. and suggest that stereochemical fidelity is critical for mimicking natural amino acid substrates in drug design .
Methodological Notes
- Data Contradiction Analysis : Cross-reference structural analogs (e.g., vs. 18) to isolate variables affecting activity .
- Experimental Design : Use fractional factorial experiments to test multiple parameters (solvent, catalyst, temperature) simultaneously.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



